molecular formula C29H23ClFN5O B11328196 {4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-fluorophenyl)methanone

{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-fluorophenyl)methanone

Cat. No.: B11328196
M. Wt: 512.0 g/mol
InChI Key: ZDNFYXYTWOPVAL-UHFFFAOYSA-N
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Description

1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, substituted with a chlorophenyl group, a phenyl group, and a fluorobenzoyl piperazine moiety, making it a unique and potentially potent molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. This can be achieved through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE likely involves its interaction with specific molecular targets within cells. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE include other pyrrolopyrimidine derivatives, such as:

Uniqueness

What sets 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE apart is its unique combination of substituents, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and potential therapeutic development .

Properties

Molecular Formula

C29H23ClFN5O

Molecular Weight

512.0 g/mol

IUPAC Name

[4-[7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C29H23ClFN5O/c30-22-7-4-8-24(17-22)36-18-25(20-5-2-1-3-6-20)26-27(32-19-33-28(26)36)34-13-15-35(16-14-34)29(37)21-9-11-23(31)12-10-21/h1-12,17-19H,13-16H2

InChI Key

ZDNFYXYTWOPVAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)F

Origin of Product

United States

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